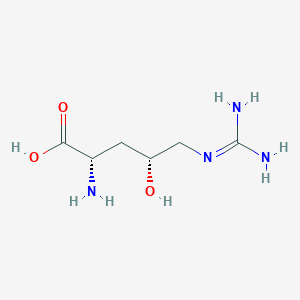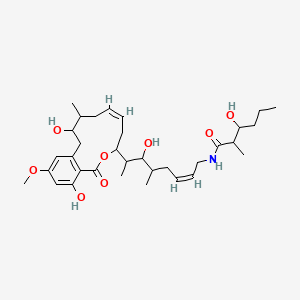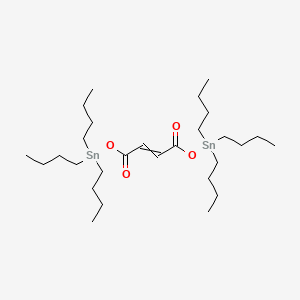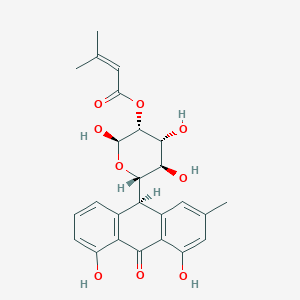
(4R)-4-hydroxy-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-hydroxy-L-arginine is a gamma-hydroxy-L-arginine.
Scientific Research Applications
Synthesis and Biosynthetic Pathways
- (4R)-4-hydroxy-L-arginine plays a role in the synthesis of non-proteinogenic amino acids like capreomycidine, and its synthesis strategies are important for producing isotope-labelled derivatives for studying complex natural product biosynthesis (Lemke et al., 2010).
- It is also significant in the production of L-arginine and its derivatives through metabolic engineering of microorganisms. This process has implications in both medicinal and industrial applications (J. Shin & S. Lee, 2014).
Role in Biological Processes and Health
- The role of (4R)-4-hydroxy-L-arginine in post-translational modifications of ribosomal proteins and its implications in arginine-hydroxylating enzymes are significant for understanding protein synthesis and regulation (Lemke & C. Ducho, 2016).
- It's involved in the regulation of endothelial function and vascular tone, impacting conditions like hypertension, ischemic heart disease, and diabetes mellitus (J. Gambardella et al., 2020).
- L-arginine metabolism, involving (4R)-4-hydroxy-L-arginine, plays a crucial role in immune responses, indicating its importance in understanding and managing diseases and immune-related conditions (V. Bronte & P. Zanovello, 2005).
Application in Biomedical Research and Technology
- (4R)-4-hydroxy-L-arginine is used in the growth of hydroxyapatite particles, impacting biomaterials research for biomedical applications like bone material synthesis (S. Saranya et al., 2018).
- Its role in arginase activity and its effects on cell proliferation and apoptosis in cancer cell lines provide insights into cancer research and potential therapeutic approaches (R. Singh et al., 2000).
properties
Molecular Formula |
C6H14N4O3 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(2S,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1 |
InChI Key |
OPCBKDJCJYBGTQ-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H](CN=C(N)N)O)[C@@H](C(=O)O)N |
SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3E)-3-[6-[(E)-prop-1-enyl]pyran-2-ylidene]pyrrolidine-2,4-dione](/img/structure/B1256831.png)


![[4-(3-Chlorophenyl)-1-piperazinyl]-[1-[4-(2-pyridinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1256836.png)

![1,10-Dimethoxybenzo[c]cinnoline](/img/structure/B1256842.png)

![N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide](/img/structure/B1256844.png)
![5,7-Dimethoxy-8-[1-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)-3-oxopropyl]-4-phenyl-1-benzopyran-2-one](/img/structure/B1256845.png)
![n-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide](/img/structure/B1256850.png)
